molecular formula C6H9N3O2S B8674595 N-(5-aminopyridin-2-yl)methanesulfonamide

N-(5-aminopyridin-2-yl)methanesulfonamide

Cat. No.: B8674595
M. Wt: 187.22 g/mol
InChI Key: GCQXSKNZSJHYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-aminopyridin-2-yl)methanesulfonamide is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of both amino and sulfonylamino groups in the structure of this compound makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-aminopyridin-2-yl)methanesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-(5-aminopyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The sulfonylamino group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Sulfonamide derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

N-(5-aminopyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-aminopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The amino and sulfonylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

    5-Amino-pyrazole: Another nitrogen-containing heterocycle with applications in medicinal chemistry.

    Methanesulfonamide: A simpler sulfonamide derivative used in various chemical reactions.

    Pyridine: The parent compound of N-(5-aminopyridin-2-yl)methanesulfonamide, widely used in organic synthesis.

Uniqueness: this compound is unique due to the presence of both amino and sulfonylamino groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3,(H,8,9)

InChI Key

GCQXSKNZSJHYKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the product from Step 2 (0.374 g, 1.72 mmol) in 95% EtOH (90 ml) was treated with 0.5 g of 10% palladium-on-carbon catalyst and hydrogenated at atmospheric pressure. The reaction was stopped when the theoretical amount of hydrogen had been consumed. The mixture was filtered through celite and the solid was extracted with warm (2:1) MeOH--CH2 cl2. The combined extracts and filtrate were concentrated and the residue was crystallized from MeOH to give 0.107 g of the titled product, mp 199°-202° C.
Quantity
0.374 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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